molecular formula C22H24ClN5O3 B11189621 Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11189621
M. Wt: 441.9 g/mol
InChI Key: XNADEMJDTBWSLX-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl-piperazine moiety, and a tetrahydropyrimidine core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with 2-(pyridin-2-yl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific proteins and enzymes.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules, which can be used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a chlorophenyl group, a pyridinyl-piperazine moiety, and a tetrahydropyrimidine core. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C22H24ClN5O3

Molecular Weight

441.9 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-6-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H24ClN5O3/c1-2-31-21(30)18-19(15-6-8-16(23)9-7-15)25-22(26-20(18)29)28-13-11-27(12-14-28)17-5-3-4-10-24-17/h3-10,18-19H,2,11-14H2,1H3,(H,25,26,29)

InChI Key

XNADEMJDTBWSLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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